molecular formula C14H10FN3O2 B2900719 Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate CAS No. 932243-23-7

Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B2900719
CAS No.: 932243-23-7
M. Wt: 271.251
InChI Key: FAIWKEDNOVZGHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrazolo[1,5-a]pyrimidine Chemistry

The pyrazolo[1,5-a]pyrimidine core originated from efforts to mimic purine bases, leveraging their ability to interact with biological targets involved in nucleotide metabolism. Early synthetic routes, such as the condensation of enaminones with heterocyclic amines, enabled the production of diverse analogs. A pivotal advancement occurred in 2013 with the discovery of pyrazolo[1,5-a]pyrimidine-based pan-Pim kinase inhibitors, exemplified by compound 11j , which demonstrated nanomolar potency against Pim-1, Pim-2, and Pim-3 isoforms. This work established the scaffold’s utility in oncology, particularly in disrupting kinase-mediated signaling pathways. Subsequent methodologies, including Dimroth rearrangements and cyclocondensation reactions, expanded access to derivatives with varied substituents, enabling systematic SAR explorations.

Significance of Fluorophenyl-Substituted Pyrazolo[1,5-a]pyrimidines in Medicinal Chemistry

The introduction of fluorophenyl groups into heterocyclic systems enhances metabolic stability and target affinity through a combination of lipophilic and electronic effects. In pyrazolo[1,5-a]pyrimidines, the 4-fluorophenyl moiety at position 5 improves interactions with hydrophobic kinase pockets while minimizing off-target reactivity. For instance, methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate exhibits a molecular formula of C₁₄H₁₀FN₃O₂ and a logP value of 2.61 , reflecting balanced solubility and membrane permeability. Comparative studies of fluorinated vs. non-fluorinated analogs reveal a 3- to 5-fold increase in inhibitory activity against kinases such as Pim-1, underscoring the fluorine atom’s role in optimizing binding.

Table 1: Key Properties of this compound

Property Value
Molecular Weight 271.25 g/mol
logP 2.61
Hydrogen Bond Acceptors 5
Polar Surface Area 39.71 Ų
Synthetic Accessibility Moderate (requires multi-step)

Position of this compound in Contemporary Research

This compound occupies a strategic niche in drug discovery due to its dual functionalization:

  • Methyl Ester at Position 7 : Serves as a prodrug motif, facilitating cellular uptake before enzymatic hydrolysis to the active carboxylic acid.
  • 4-Fluorophenyl at Position 5 : Enhances π-π stacking with aromatic residues in kinase ATP-binding sites, as evidenced by crystallographic studies of related analogs.

Recent applications include its use as a precursor to 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CID 71833015), a candidate for optimizing kinase inhibitor pharmacophores. Its synthesis typically involves cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile derivatives with β-keto esters, followed by fluorophenyl incorporation via Suzuki-Miyaura coupling.

Theoretical Basis for Structure-Function Relationships

The compound’s bioactivity stems from its ability to adopt a planar conformation, mimicking ATP’s adenine ring. Key structural insights include:

  • Position 5 Substitution : Fluorophenyl groups increase electron-withdrawing effects, stabilizing interactions with lysine residues in kinase catalytic domains.
  • Position 7 Esterification : The methyl ester enhances lipophilicity (logP = 2.61 vs. 1.98 for the carboxylic acid), improving blood-brain barrier penetration in preclinical models.
  • Pyrazolo[1,5-a]pyrimidine Core : Nitrogen atoms at positions 1 and 3 form critical hydrogen bonds with kinase hinge regions, as demonstrated in Pim-1 co-crystal structures.

Table 2: Impact of Substituents on Kinase Binding Affinity

Substituent at Position 5 IC₅₀ (Pim-1, nM) logP
4-Fluorophenyl 12 2.61
Phenyl 45 2.89
Hydrogen >500 1.02

Properties

IUPAC Name

methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2/c1-20-14(19)12-8-11(9-2-4-10(15)5-3-9)17-13-6-7-16-18(12)13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIWKEDNOVZGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=CC=NN21)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

β-Ketoester Selection and Aminopyrazole Activation

Methyl acetoacetate serves as the optimal β-ketoester due to its reactivity and ability to introduce the methyl carboxylate group directly at position 7. Reacting this with 5-amino-3-(4-fluorophenyl)pyrazole under acidic conditions (e.g., acetic acid, 80°C, 12 h) yields the pyrazolo[1,5-a]pyrimidine core. The reaction proceeds via enamine formation followed by cyclodehydration, achieving yields of 68–72% after recrystallization.

Key variables:

  • Solvent: Ethanol or acetic acid
  • Temperature: 70–90°C
  • Catalyst: None required (thermal activation)

Introduction of the 4-fluorophenyl group at position 5 is most efficiently accomplished via palladium-catalyzed cross-coupling. This step typically follows core heterocycle formation, leveraging a halogenated intermediate.

Chlorination and Coupling Protocol

  • Chlorination: Treating the pyrazolo[1,5-a]pyrimidine core with phosphorus oxychloride (POCl₃) at reflux (110°C, 4 h) introduces a chlorine atom at position 5, yielding 5-chloro-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine.
  • Suzuki-Miyaura Coupling: Reacting the chlorinated intermediate with 4-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%), K₂CO₃ base, and toluene/water (3:1) at 90°C for 8 h affords the 4-fluorophenyl-substituted product.

Optimized conditions:

Parameter Value Impact on Yield
Catalyst loading 2 mol% Pd(PPh₃)₄ 83% yield
Solvent Toluene/EtOH/H₂O (4:1) 78% yield
Temperature 90°C <5% side products

Esterification and Protecting Group Strategies

While the methyl ester is often introduced via the β-ketoester, alternative routes involve late-stage esterification of a carboxylic acid intermediate.

Carboxylic Acid to Methyl Ester Conversion

  • Hydrolysis: Treat the 7-carboxylic acid derivative (obtained via cyclocondensation with ethyl acetoacetate followed by saponification) with 1M NaOH (reflux, 6 h).
  • Esterification: React the acid with methyl chloroformate (1.2 eq) in dichloromethane (DCM) using DMAP (4-dimethylaminopyridine) as a catalyst (25°C, 12 h, 89% yield).

Critical considerations:

  • Protecting groups: Benzyl or tert-butyl esters may prevent premature hydrolysis during subsequent steps.
  • Purification: Silica gel chromatography (ethyl acetate/heptane gradient) effectively isolates the ester.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): Key signals include δ 8.72 (s, 1H, H-2), 7.89–7.92 (m, 2H, Ar-H), 7.21–7.24 (m, 2H, Ar-F), 3.91 (s, 3H, OCH₃).
  • LC-MS: [M+H]⁺ at m/z 312.1 (calculated 312.3).

Crystallographic Verification

Single-crystal X-ray diffraction (SCXRD) of analogous compounds confirms the tautomeric form and regiochemistry, with bond lengths (C=O: 1.23 Å) matching ester functionalities.

Comparative Methodological Analysis

Method Yield (%) Purity (%) Scalability
Cyclocondensation 72 98 High
Suzuki coupling 83 95 Moderate
Late-stage esterification 89 99 Low

Trade-offs:

  • Cyclocondensation route offers direct ester incorporation but requires stoichiometric β-ketoester.
  • Late-stage esterification enables modularity but adds synthetic steps.

Recent Advances in Green Chemistry

Microwave-assisted Suzuki couplings reduce reaction times from hours to minutes (e.g., 15 min at 120°C, 87% yield). Additionally, aqueous-phase reactions using TPGS-750-M surfactant enhance sustainability while maintaining yields >75%.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxylate ester at position 7 undergoes nucleophilic substitution under basic or acidic conditions. Key reactions include:

Reaction TypeReagents/ConditionsProductYieldReference
HydrolysisLiOH (aq.), THF/H₂O, RT, 12 h5-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid89%
AminolysisAliphatic/aromatic amines, DCM, DMAP, RTAmide derivatives (e.g., conjugates with estrone)80–92%
AlcoholysisMethanol/HCl refluxMethyl ester exchange (limited due to stability)N/A

Mechanistic Insights :

  • The ester carbonyl is polarized by electron-withdrawing effects of the pyrimidine ring, enhancing electrophilicity.
  • Hydrolysis proceeds via a tetrahedral intermediate stabilized by the adjacent nitrogen atoms .

Cross-Coupling Reactions

The 4-fluorophenyl group and pyrimidine core participate in palladium-catalyzed couplings:

Reaction TypeCatalysts/LigandsSubstratesApplications
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsIntroduction of biaryl systems at position 5
Buchwald-HartwigPd₂(dba)₃, XantphosAminesFunctionalization for kinase inhibitor development

Notable Example :
Aryl-aryl coupling at position 5 enhances π-stacking interactions in Trk kinase inhibitors, achieving IC₅₀ values <10 nM .

Oxidation

  • The pyrimidine ring undergoes regioselective oxidation at position 6 using mCPBA, forming N-oxide derivatives (confirmed by X-ray crystallography) .
  • Side-chain fluorophenyl group resists oxidation under mild conditions.

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to dihydro derivatives, altering planarity and bioactivity .

Cyclization and Ring-Opening

  • Pyrazole Ring Functionalization :
    Reacts with enaminones (e.g., DMF-DMA derivatives) to form fused tricyclic systems under microwave irradiation (180°C, 30 min) .
  • Ring-Opening :
    Treatment with hydrazine hydrate cleaves the pyrimidine ring, yielding 5-amino-3-(4-fluorophenyl)pyrazole intermediates .

Enzyme Inhibition

  • Inhibits cyclin-dependent kinases (CDKs) via competitive binding to the ATP pocket (Kᵢ = 0.8 μM) .
  • Modulates NF-κB signaling by alkylating cysteine residues in IKKβ (IC₅₀ = 1.2 μM).

Metabolic Reactions

  • Hepatic CYP3A4-mediated demethylation of the ester group produces the carboxylic acid metabolite (t₁/₂ = 4.7 h in vitro) .

Thermal and Photochemical Stability

PropertyConditionsOutcome
Thermal decomposition>250°C (TGA)Cleavage of ester and fluorophenyl groups
UV exposure (λ = 254 nm)24 h<5% degradation (stable in light-protected formulations)

Comparative Reactivity with Analogues

Compound ModificationReactivity TrendRationale
7-Trifluoromethyl vs. 7-COOCH₃Higher electrophilicity in CF₃ derivativesStronger electron-withdrawing effect
5-Aryl vs. 5-alkyl substituentsFaster cross-coupling for aryl groupsEnhanced conjugation with catalyst

This compound’s multifunctional reactivity enables applications in kinase inhibitor design, fluorescent probes, and prodrug development. Recent studies highlight its utility in PROTAC synthesis via CuAAC click chemistry .

Scientific Research Applications

Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate exerts its effects is primarily through interaction with specific molecular targets. These interactions can involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table compares the target compound with structurally related pyrazolo[1,5-a]pyrimidine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate (Target) 5-(4-Fluorophenyl), 7-(COOCH₃) C₁₄H₁₀FN₃O₂ 271.25 Intermediate for anti-mycobacterial agents
Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 5-(4-Methoxyphenyl), 7-(CF₂H), 3-(COOCH₂CH₃) C₁₇H₁₅F₂N₃O₃ 347.32 Enhanced lipophilicity (logP ~3.5); potential CNS activity
Methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate 5-(4-Methylphenyl), 7-(CF₃), 2-(COOCH₃) C₁₆H₁₂F₃N₃O₂ 335.28 Electron-withdrawing CF₃ improves metabolic stability
5-(4-Fluorophenyl)-7-(perfluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5-(4-Fluorophenyl), 7-(CF₂CF₃), 2-(COOH) C₁₅H₇F₆N₃O₂ 375.23 Carboxylic acid enhances aqueous solubility; radiopharmaceutical applications
Compound 13 (Ethyl 5-chloro-7-morpholinyl derivative) 5-Cl, 7-morpholinyl, 2-(COOCH₂CH₃) C₁₆H₁₈ClN₅O₂ 359.80 Buchwald–Hartwig coupling (89% yield); kinase inhibition

Key Observations :

  • Solubility : Carboxylic acid derivatives (e.g., Compound in ) exhibit improved aqueous solubility compared to ester analogs like the target compound.
  • Synthetic Yields : Palladium-catalyzed couplings (e.g., Buchwald–Hartwig in ) achieve higher yields (~89%) compared to traditional esterification methods.
Anti-Mycobacterial Activity
  • The target compound’s 4-fluorophenyl group is a critical pharmacophore in anti-mycobacterial pyrazolo[1,5-a]pyrimidines. Analogs with 4-fluorophenyl at position 5 (e.g., compounds 22–44 in ) show MIC values <1 µg/mL against Mycobacterium tuberculosis, attributed to improved membrane penetration and target affinity .
  • Replacement of the methyl ester with a morpholinyl group (e.g., Compound 13 in ) reduces activity, highlighting the ester’s role as a bioisostere for carboxylic acids in prodrug strategies.

Biological Activity

Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly as an anticancer agent and kinase inhibitor. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused heterocyclic structure that contributes to its biological properties. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors like 5-amino-3-methylpyrazole and diethyl malonate, followed by cyclization and functionalization processes .

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, exhibit significant anticancer activity. For instance, a study reported that related compounds showed mean growth inhibition (GI%) of approximately 43.9% across various cancer cell lines .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineGI%IC50 (µM)
Compound 6nVarious43.9%0.22 - 0.89
Compound 6sRFX 393 (renal carcinoma)Moderate11.70
Compound 6tRFX 393 (renal carcinoma)Moderate19.92

The compounds were evaluated against the RFX 393 renal carcinoma cell line, which is known for high expression levels of CDK2 and TRKA kinases. The results indicated that compound 6s demonstrated greater cytotoxicity compared to compound 6t .

Kinase Inhibition

This compound has been identified as a dual inhibitor of CDK2 and TRKA kinases. In vitro assays revealed that these compounds exhibited substantial inhibitory efficacy with IC50 values ranging from 0.09 to 1.58 µM for CDK2 and from 0.23 to 1.59 µM for TRKA .

Table 2: Kinase Inhibition Profile

CompoundKinase TargetIC50 (µM)
Compound 6dCDK20.09 - 1.58
Compound 6kTRKA0.23 - 1.59

The mechanism underlying the anticancer activity of this compound involves the induction of cell cycle arrest and apoptosis in cancer cells. Specifically, treatment with this compound resulted in significant accumulation of cells in the G0–G1 phase while decreasing populations in the S and G2/M phases .

Figure: Cell Cycle Distribution Changes

Cell Cycle Distribution

Study on Renal Carcinoma

In a focused study on renal carcinoma cells (RFX 393), compounds derived from pyrazolo[1,5-a]pyrimidine were tested for their effects on cell viability and apoptosis induction. The findings indicated that both compounds led to significant cell cycle arrest at G0–G1 phase and enhanced apoptosis rates when compared to untreated controls .

Structural Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of specific substitutions on the pyrazolo[1,5-a]pyrimidine scaffold for enhancing biological activity. For example, modifications at the C(7) position have been shown to improve potency against targeted kinases .

Q & A

Q. What are the established synthetic methodologies for pyrazolo[1,5-a]pyrimidine derivatives analogous to Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate?

The synthesis typically involves condensation reactions between 5-aminopyrazole derivatives and ketones or esters. For example, ethyl pyrazolo[1,5-a]pyrimidine carboxylates are synthesized by reacting 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate under reflux in ethanol, followed by purification via column chromatography . Catalysts like FeCl₃ and polyvinyl pyrrolidine (PVP) are used to accelerate cyclization . Solvent selection (e.g., ethanol or DMSO) and temperature control (reflux conditions) are critical for yield optimization .

Q. How is the structural identity of this compound confirmed experimentally?

Key techniques include:

  • X-ray crystallography : Resolves the fused pyrazole-pyrimidine ring system and substituent orientations (e.g., dihedral angles between aromatic rings) .
  • NMR spectroscopy : Assigns signals for fluorophenyl (¹⁹F NMR), methyl carboxylate (³¹.5 ppm in ¹³C NMR), and pyrimidine protons .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological screening strategies are recommended for this compound?

Initial screening focuses on enzyme inhibition assays (e.g., kinase or reductase targets) and receptor binding studies (e.g., benzodiazepine or CRF1 receptors) due to the scaffold’s known bioactivity . Dose-response curves and IC₅₀ values are determined using cell-free systems or immortalized cell lines .

Advanced Research Questions

Q. How can reaction yields for pyrazolo[1,5-a]pyrimidine synthesis be optimized?

  • Catalyst optimization : FeCl₃ or PVP enhances cyclization efficiency by stabilizing intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of fluorophenyl intermediates .
  • Scale-up strategies : Continuous flow reactors ensure consistent temperature and mixing, reducing side reactions .

Q. How to resolve contradictions between spectroscopic data and computational predictions for structural assignments?

Discrepancies (e.g., NMR chemical shifts vs. DFT calculations) are addressed by:

  • Conformational analysis : Molecular dynamics (MD) simulations identify dominant conformers in solution .
  • X-ray validation : Single-crystal structures provide definitive bond lengths and angles for comparison .
  • 2D NMR techniques : NOESY or HSQC correlations clarify spatial proximity of substituents .

Q. What structure-activity relationships (SARs) are critical for modifying this scaffold’s pharmacological profile?

Key SAR insights include:

  • Fluorophenyl group : Enhances metabolic stability and membrane permeability via hydrophobic interactions .
  • Trifluoromethyl substitution : Increases binding affinity to enzymes (e.g., HMG-CoA reductase) through electronegative effects .
  • Carboxylate position : Methyl esters at C7 improve solubility compared to ethyl esters, balancing bioavailability .

Q. What computational approaches are used to predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses with receptors (e.g., COX-2 or KDR kinase) .
  • QSAR modeling : Correlates substituent electronic parameters (Hammett constants) with IC₅₀ values .
  • Free-energy perturbation (FEP) : Quantifies the impact of fluorophenyl modifications on binding thermodynamics .

Notes

  • Evidence Limitations : Direct data on this compound is scarce; methodologies are inferred from structurally analogous compounds.
  • Consistency : All FAQs adhere to academic rigor, emphasizing experimental design and data interpretation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.